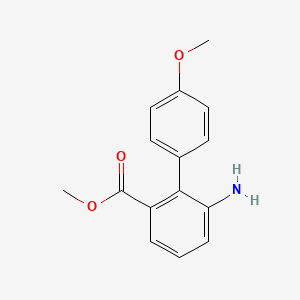

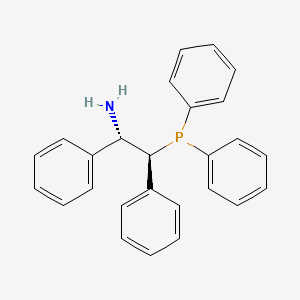

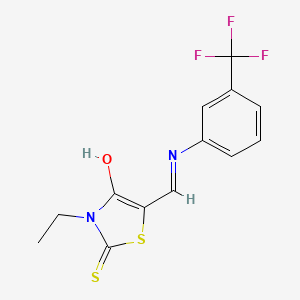

![molecular formula C15H13NO2S B6341434 4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1047142-67-5](/img/structure/B6341434.png)

4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound that has been studied for its potential bioactive properties . It is a derivative of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid .

Synthesis Analysis

The synthesis of this compound involves the condensation of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide with aromatic and heteroaromatic aldehydes . This reaction yields N’-arylmethylidene and N’-hetarylmethylidene hydrazides . The reaction is typically carried out in ethanol under reflux .Scientific Research Applications

Antiviral Activity

Thieno[3,2-b]pyrrole-5-carboxamides, a class of compounds that includes 4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, have shown strong activity against hepatitis C virus . They act as allosteric inhibitors for the RNA-dependent RNA polymerase of the hepatitis C virus .

Inhibition of Alphaviruses

These compounds have also been found to inhibit alphaviruses, such as the chikungunya virus . They exhibit a broad spectrum of antiviral activity, making them valuable in the field of antiviral research .

Inhibition of Neurotropic Arboviruses

Thieno[3,2-b]pyrrole-5-carboxamides have been reported to inhibit neurotropic arboviruses . This suggests potential applications in the treatment of diseases caused by these types of viruses .

Inhibition of KDM1A and LSD1 Demethylases

An interesting discovery in medicinal chemistry research is the ability of thienopyrrole and similar compounds to inhibit the KDM1A and LSD1 demethylases, which regulate DNA methylation . This opens up prospects for their use in oncology .

Anticancer Therapy

The activity of demethylases is elevated in many types of cancer cells. Therefore, KDM1 inhibitors, which include thieno[3,2-b]pyrrole-5-carboxamides, have been identified as new targets for anticancer therapy .

Synthesis of New Thienopyrroles

This compound has been used in the synthesis of new thienopyrroles containing N-substituents in the bicyclic and carboxamide moieties . These new compounds could potentially have a wide range of applications in medicinal chemistry .

Antitubercular Activity

Some derivatives of 4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid have shown moderate antitubercular activity . This suggests potential applications in the treatment of tuberculosis .

Synthesis of Functionalized 1,2-Diacyl Hydrazine Derivatives

This compound has been used in the synthesis of functionalized 1,2-diacyl hydrazine derivatives . These derivatives could serve as starting materials for further enlargement and complication of their molecules with the goal of searching for biologically active compounds .

Mechanism of Action

Target of Action

The primary targets of 4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid are the RNA-dependent RNA polymerase of hepatitis C virus and KDM1A and LSD1 demethylases . These targets play crucial roles in viral replication and gene transcription regulation, respectively .

Mode of Action

This compound acts as an allosteric inhibitor for the RNA-dependent RNA polymerase of hepatitis C virus . It also inhibits KDM1A and LSD1 demethylases, which regulate DNA methylation . The inhibition of these targets disrupts their normal function, leading to changes in viral replication and gene transcription .

Biochemical Pathways

The compound affects the viral replication pathway of the hepatitis C virus by inhibiting its RNA-dependent RNA polymerase . It also impacts the gene transcription pathway by inhibiting KDM1A and LSD1 demethylases, which regulate DNA methylation . The downstream effects include disruption of viral replication and changes in gene transcription .

Result of Action

The inhibition of the RNA-dependent RNA polymerase results in a decrease in hepatitis C virus replication . The inhibition of KDM1A and LSD1 demethylases leads to changes in gene transcription, which can have potential applications in oncology .

properties

IUPAC Name |

4-benzyl-2-methylthieno[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-10-7-12-14(19-10)8-13(15(17)18)16(12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKWBGDDHUGQLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)C=C(N2CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

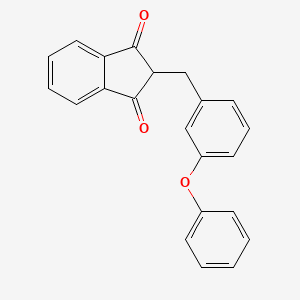

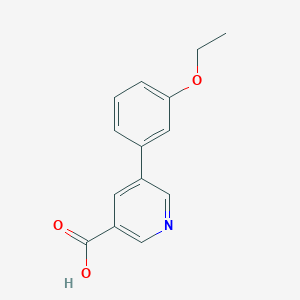

![4-(3,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341441.png)

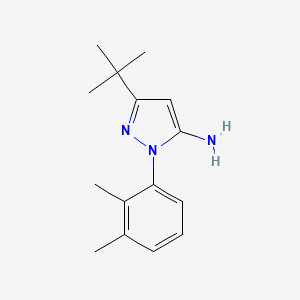

![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid](/img/structure/B6341451.png)